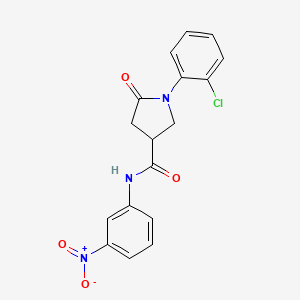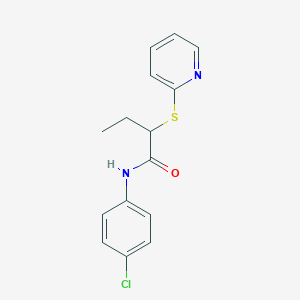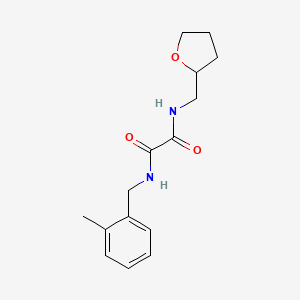
1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to 1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, involves multistep organic reactions. These reactions typically start from basic pyrrolidine scaffolds, which are then functionalized with various substituents, such as chlorophenyl and nitrophenyl groups, to achieve the desired compound. The specific synthetic routes can vary but often involve nucleophilic substitution, amide bond formation, and condensation reactions (Tumosienė et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by X-ray diffraction analysis, providing insights into the conformation, bond lengths, and angles. The presence of chloro and nitro substituents significantly influences the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. Structural analysis reveals the planarity or non-planarity of the pyrrolidine ring and the orientation of substituents, which are critical for the compound's biological activity and chemical properties (Guo et al., 2015).
Chemical Reactions and Properties
1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions based on its functional groups. The nitro group can participate in reduction reactions, converting to an amino group, which alters the compound's chemical behavior. The amide linkage is crucial for the molecule's stability and reactivity, participating in hydrolysis under certain conditions. These chemical properties are essential for the compound's potential application in chemical synthesis and pharmaceutical research (Mehrotra et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are significantly influenced by its molecular structure. The presence of polar nitro and chloro groups impacts its solubility in various solvents, making it more soluble in polar solvents. These properties are crucial for its application in material science and pharmaceutical formulations (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups. The nitro group makes the compound prone to redox reactions, while the amide bond affects its hydrogen bonding capability. These properties are essential for understanding the compound's behavior in chemical and biological systems (Gallagher et al., 2022).
属性
IUPAC Name |
1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-6-1-2-7-15(14)20-10-11(8-16(20)22)17(23)19-12-4-3-5-13(9-12)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDAYSAZUHGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4013902.png)
![6-[4-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B4013912.png)
![2-{2-methyl-3-[({[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}amino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4013918.png)

![2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
![methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4013963.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4013979.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide](/img/structure/B4013984.png)
![3-allyl-2-{[3-hydroxy-1-(1-piperidinylcarbonyl)propyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4013986.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4013989.png)
![N-2-naphthyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}acetamide](/img/structure/B4013995.png)